

Application Notes and Protocols for Assessing ITF5924 Activity

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Compound of Interest

Compound Name: ITF5924
Cat. No.: B12363414

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Introduction

ITF5924 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC enzyme that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1] With an IC₅₀ value of 7.7 nM for HDAC6, **ITF5924** demonstrates over 104-fold selectivity against other HDAC isoforms, making it a valuable tool for investigating the specific functions of HDAC6.[1] This document provides detailed application notes and protocols for a suite of assays designed to characterize the biochemical and cellular activity of **ITF5924**.

The primary mechanism of action for **ITF5924** involves its function as a slow-binding substrate analog. It contains a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety that undergoes an enzyme-catalyzed ring-opening reaction within the HDAC6 active site. This process results in the formation of a tight and long-lived enzyme-inhibitor complex, effectively inhibiting the deacetylase activity of HDAC6.[1]

Key substrates of HDAC6 include α -tubulin and components of the NF- κ B signaling pathway.[2][3][4] Inhibition of HDAC6 by **ITF5924** is expected to lead to an increase in the acetylation of α -

tubulin and modulation of NF- κ B-mediated gene transcription. The following protocols describe methods to quantify these effects.

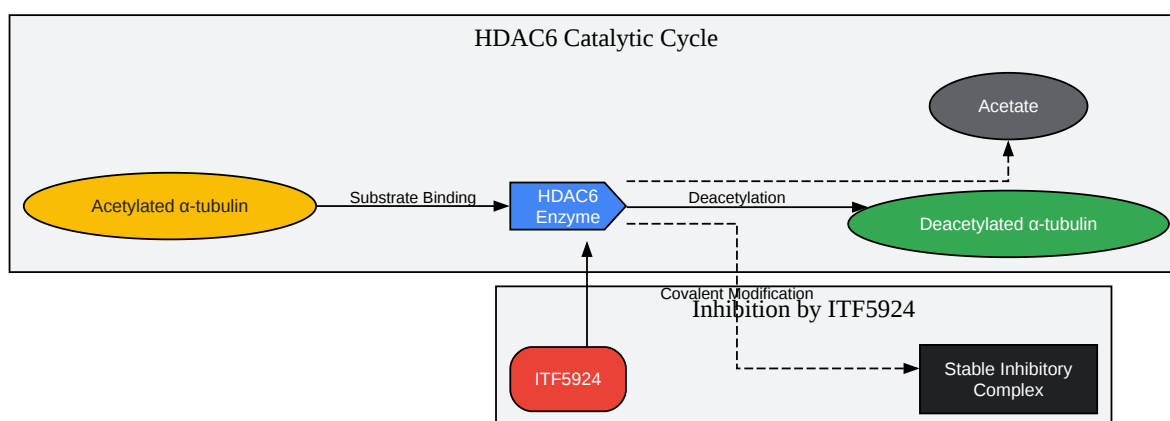
Data Presentation

The following table summarizes the key quantitative data for **ITF5924**, providing a quick reference for its potency and selectivity.

Parameter	Value	Target	Notes
IC50	7.7 nM	HDAC6	Potent inhibition of HDAC6 enzymatic activity.[1]
Selectivity	>104-fold	HDAC6 vs. other HDAC subtypes	High selectivity minimizes off-target effects.[1]

Signaling Pathways and Experimental Workflows

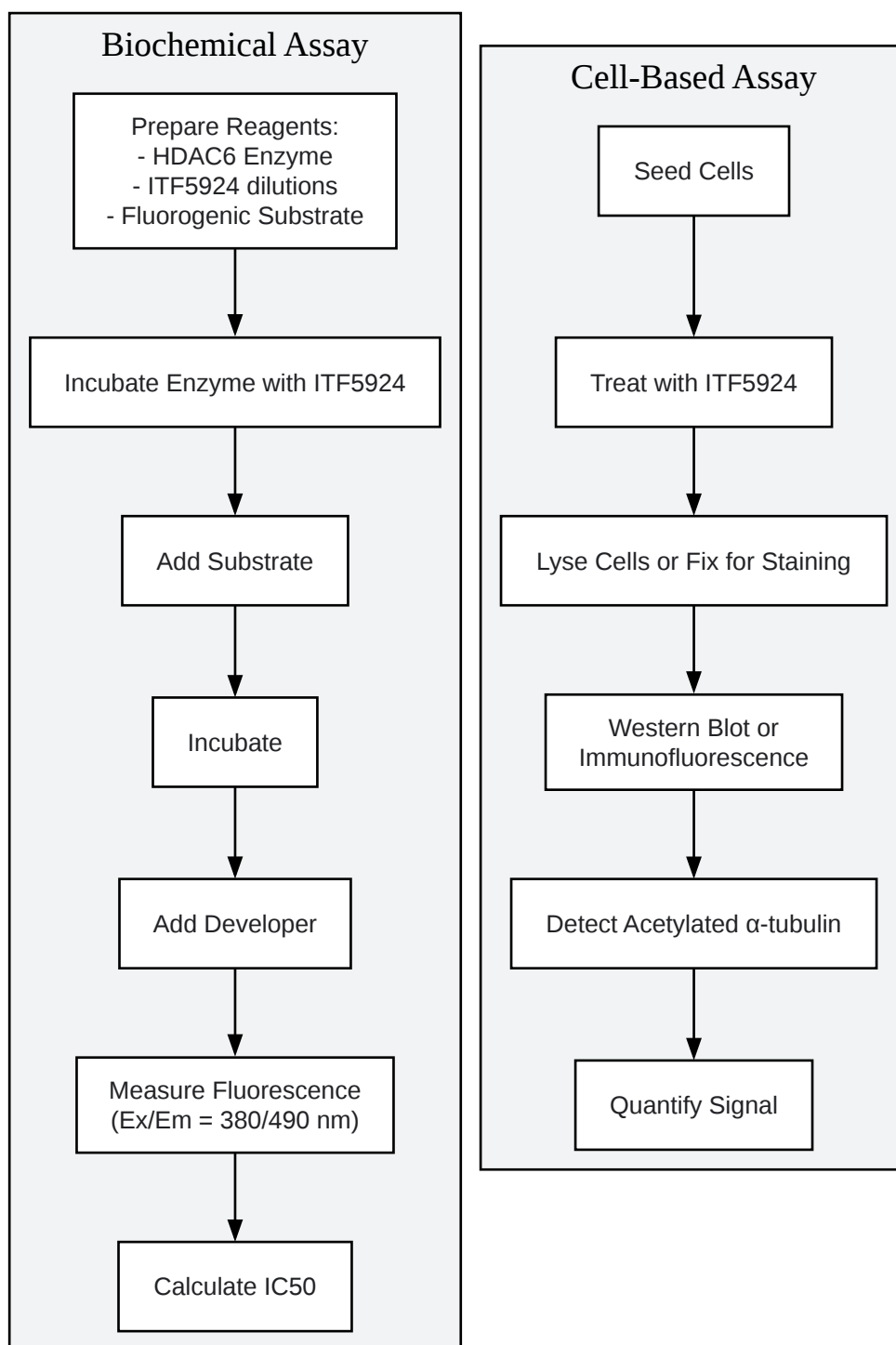
To visually represent the mechanisms and procedures described, the following diagrams have been generated.



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Caption: Mechanism of **ITF5924** inhibition of HDAC6 deacetylase activity.

Caption: Modulation of the NF- κ B signaling pathway by HDAC6 and its inhibitor **ITF5924**.



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- [4. Nuclear HDAC6 inhibits invasion by suppressing NF-κB/MMP2 and is inversely correlated with metastasis of non-small cell lung cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
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